molecular formula C19H16N2OS2 B2431521 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 866726-48-9

4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2431521
CAS No.: 866726-48-9
M. Wt: 352.47
InChI Key: RJVAFKDZRJKGAH-UHFFFAOYSA-N
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Description

4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound belonging to the class of chromeno-pyrimidines. This compound is characterized by the presence of a chromeno ring fused with a pyrimidine ring, and it has two methylsulfanyl groups attached to its structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-23-14-9-7-12(8-10-14)17-20-18-15(19(21-17)24-2)11-13-5-3-4-6-16(13)22-18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAFKDZRJKGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions. One common synthetic route starts with the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-methylsulfanylphenyl)-3-cyano-4H-chromene. This intermediate is then cyclized with guanidine carbonate under reflux conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated reactors and continuous flow processes.

Chemical Reactions Analysis

4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

This compound exhibits several biological properties that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Research indicates that derivatives of pyrimidines often possess antimicrobial properties. Compounds similar to 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been studied for their anti-inflammatory properties. The compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory medications .
  • Immunosuppressive Activity : Some studies have explored the immunosuppressive effects of pyrimidine analogues. For instance, a related compound demonstrated significant immunosuppressive activity in mixed lymphocyte reaction assays, indicating potential use in transplant medicine to prevent graft rejection .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several methylthio-substituted pyrimidines against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory effects of pyrimidine derivatives, 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine was tested for its ability to reduce cytokine production in vitro. The findings revealed a significant decrease in pro-inflammatory cytokines, supporting its development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

4-(METHYLSULFANYL)-2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDINE can be compared with other similar compounds, such as:

Biological Activity

The compound 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C24H22N4S2C_{24}H_{22}N_4S_2, with a molecular weight of approximately 430.6 g/mol. Its structure features a chromeno-pyrimidine core substituted with methylsulfanyl groups, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of sulfur in the methylsulfanyl groups may enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of pyrimidine derivatives. For instance, compounds containing pyrimidine rings have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion has not been extensively studied in this context; however, its structural similarities to known anticancer agents suggest it may possess similar properties.

Enzyme Inhibition

The biological activity of 4-(methylsulfanyl)-2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidine may involve inhibition of key enzymes involved in metabolic pathways. For example, compounds that inhibit acetylcholinesterase (AChE) are being investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. Preliminary studies on related thiazolidin-4-ones have demonstrated significant AChE inhibition, suggesting a possible mechanism for the chromeno-pyrimidine derivative as well .

Case Studies and Research Findings

StudyFindings
In vitro AChE Inhibition Thiazolidin-4-ones derived from methylthio groups showed significant AChE inhibition with IC50 values as low as 3.11 μM . This suggests that similar structural features in our compound could lead to comparable enzyme inhibition.
Anticancer Potential Pyrimidine derivatives have been linked to anticancer activity through mechanisms involving apoptosis and cell cycle arrest . Although direct studies on our specific compound are lacking, its chemical framework aligns with these findings.
Antioxidant Properties Compounds with methylsulfanyl groups have demonstrated antioxidant capabilities, reducing oxidative stress markers in cellular models . This could imply potential health benefits in chronic disease contexts.

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